Jasmonic acid/1-amino-1-cyclopropane carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

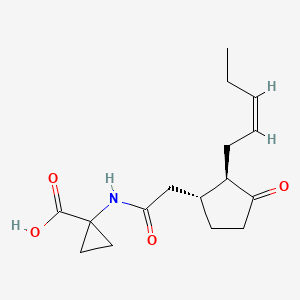

Jasmonic acid: and 1-amino-1-cyclopropane carboxylic acid are two distinct compounds with significant roles in plant biology. Jasmonic acid is a plant hormone involved in regulating plant growth, development, and defense responses. It is part of the jasmonate family, which includes various derivatives like methyl jasmonate. On the other hand, 1-amino-1-cyclopropane carboxylic acid is a precursor to the plant hormone ethylene, which regulates processes such as fruit ripening, leaf abscission, and stress responses.

Preparation Methods

Jasmonic acid: is synthesized in plants through the octadecanoid pathway. The process begins with the release of linolenic acid from membrane lipids, which is then converted into 12-oxo-phytodienoic acid through a series of enzymatic reactions. This intermediate is further processed in the peroxisome to produce jasmonic acid .

1-amino-1-cyclopropane carboxylic acid: is synthesized from S-adenosyl-L-methionine by the enzyme ACC synthase. This reaction is part of the Yang cycle, which is crucial for ethylene biosynthesis in plants .

Chemical Reactions Analysis

Jasmonic acid: undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be converted into methyl jasmonate through methylation or into jasmonoyl-isoleucine through conjugation with isoleucine. These derivatives play essential roles in plant signaling and defense mechanisms .

1-amino-1-cyclopropane carboxylic acid: primarily undergoes oxidation by the enzyme ACC oxidase to produce ethylene. This reaction is crucial for ethylene biosynthesis and involves the conversion of ACC into ethylene, carbon dioxide, and cyanide .

Scientific Research Applications

Jasmonic acid: has extensive applications in scientific research, particularly in plant biology and agriculture. It is used to study plant defense mechanisms, stress responses, and growth regulation. Jasmonic acid and its derivatives are also explored for their potential in enhancing crop resistance to pests and diseases .

1-amino-1-cyclopropane carboxylic acid: is widely used in research related to ethylene biosynthesis and signaling. It serves as a tool to study ethylene’s role in plant development, stress responses, and fruit ripening. Additionally, ACC is used in agronomic applications to regulate ethylene production and improve crop yield and quality .

Mechanism of Action

Jasmonic acid: exerts its effects by binding to the jasmonate receptor, which leads to the activation of transcription factors involved in defense gene expression. This signaling pathway enhances the plant’s ability to respond to biotic and abiotic stresses .

1-amino-1-cyclopropane carboxylic acid: functions as a precursor to ethylene. It is converted into ethylene by ACC oxidase, and ethylene then binds to its receptors, triggering a cascade of signaling events that regulate various physiological processes in plants .

Comparison with Similar Compounds

Jasmonic acid: can be compared to other plant hormones like salicylic acid and abscisic acid. While jasmonic acid primarily regulates defense responses and stress tolerance, salicylic acid is involved in systemic acquired resistance, and abscisic acid regulates water stress responses .

1-amino-1-cyclopropane carboxylic acid: is similar to other ethylene precursors and analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid. These compounds also play roles in ethylene biosynthesis and signaling but may have different effects on plant physiology .

Conclusion

Jasmonic acid and 1-amino-1-cyclopropane carboxylic acid are vital compounds in plant biology, each with unique roles and applications. Understanding their synthesis, reactions, and mechanisms of action provides valuable insights into plant growth, development, and stress responses, with significant implications for agriculture and scientific research.

Properties

CAS No. |

371778-55-1 |

|---|---|

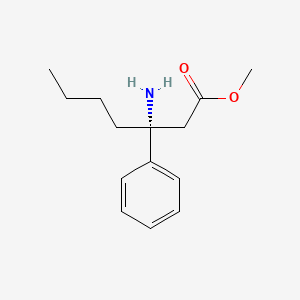

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

1-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-/t11-,12-/m1/s1 |

InChI Key |

TVRBFBSVUYCAKT-OPVGQWETSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)

![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)